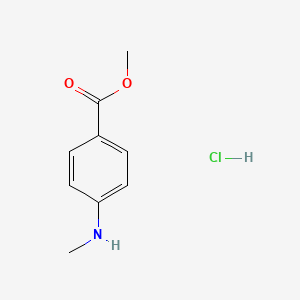

Methyl 4-(methylamino)benzoate hydrochloride

Description

Properties

IUPAC Name |

methyl 4-(methylamino)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-10-8-5-3-7(4-6-8)9(11)12-2;/h3-6,10H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYQMYFGZWEEJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172586-36-4 | |

| Record name | methyl 4-(methylamino)benzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(methylamino)benzoate hydrochloride typically involves the reaction of methyl 4-aminobenzoate with methylamine in the presence of hydrochloric acid. The reaction conditions usually include a controlled temperature and pH to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Methyl 4-aminobenzoate} + \text{Methylamine} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylamino)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are used in substitution reactions.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of different amine derivatives.

Substitution: Formation of substituted benzoate compounds.

Scientific Research Applications

Pharmaceutical Applications

Drug Development

Methyl 4-(methylamino)benzoate hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It has been investigated for its potential therapeutic properties, particularly in the development of drugs targeting metabolic pathways involving lactate dehydrogenase inhibition. This inhibition is crucial as lactate dehydrogenase plays a significant role in cellular metabolism, making this compound valuable in medicinal chemistry.

Therapeutic Potential

Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic properties. In vitro studies have shown that related compounds can modulate inflammatory responses in macrophages, suggesting potential applications in treating inflammatory diseases .

Biochemical Research

Enzyme Interaction Studies

In biochemical research, this compound serves as a probe for studying enzyme interactions and metabolic pathways. Its ability to inhibit specific isoforms of lactate dehydrogenase allows researchers to explore its effects on cellular metabolism and energy production.

Assay Development

this compound is also employed in developing various biochemical assays. For example, it can be used to assess the activity of enzymes involved in metabolic pathways or to evaluate the antioxidant capacity of other compounds through assays like the DPPH assay .

Industrial Applications

Synthesis of Specialty Chemicals

In the industrial sector, this compound is utilized as a reagent in organic synthesis. It serves as an intermediate for producing dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for various synthetic transformations that are valuable in manufacturing processes.

Polymer Production

The compound is also involved in the production of polymers and resins, where its chemical properties contribute to the performance characteristics of the final products.

Chemical Properties and Reactions

This compound undergoes several chemical reactions that enhance its utility:

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Oxidation | Converts to benzoic acid derivatives | Potassium permanganate, Chromium trioxide | Benzoic acid derivatives |

| Reduction | Forms different amine derivatives | Lithium aluminum hydride, Sodium borohydride | Amine derivatives |

| Substitution | Nucleophilic substitution reactions | Hydroxide ions, Halides | Substituted benzoate compounds |

These reactions highlight the versatility of this compound as a building block for more complex molecules .

Case Study 1: Anti-inflammatory Research

A study investigated the anti-inflammatory effects of this compound on macrophage cells. The results indicated significant modulation of inflammatory markers, suggesting its potential use in therapeutic applications against chronic inflammatory diseases.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of lactate dehydrogenase by this compound demonstrated its effectiveness in reducing lactate production in cancer cells, indicating a possible strategy for cancer treatment.

Mechanism of Action

The mechanism of action of Methyl 4-(methylamino)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Methylamino (-NHCH₃) vs. Aminomethyl (-CH₂NH₂): The methylamino group in the target compound reduces nucleophilicity compared to the primary amine in Methyl 4-(aminomethyl)benzoate hydrochloride, impacting reactivity in coupling reactions . Ethylamino vs. Methylamino: Methyl 4-(2-aminoethyl)benzoate hydrochloride has a longer aliphatic chain, enhancing solubility in non-polar solvents but reducing crystallinity . Methoxy Modifications: Addition of a methoxy group (e.g., in Methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride) alters electronic properties, enabling applications in optoelectronics .

Pharmacological and Industrial Relevance

- Pharmaceuticals: this compound is a critical intermediate in synthesizing Ivabradine analogs, which target hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride shows promise in central nervous system (CNS) drug development due to its improved bioavailability .

- Material Science: Methyl 4-(aminomethyl)benzoate hydrochloride is used to functionalize polymers, leveraging its primary amine for cross-linking .

Research Findings and Data Discrepancies

- Synthetic Utility: this compound was employed in a patented method to synthesize diazaspiro compounds, achieving high yields (LCMS: m/z 411 [M+H]⁺) . In contrast, Methyl 4-(aminomethyl)benzoate hydrochloride facilitated the synthesis of PBO-based monomers for high-performance polymers .

- Discrepancies in Molecular Weight: lists the molecular weight of this compound as 219.74 g/mol, conflicting with the calculated value of 215.68 g/mol. This may stem from typographical errors or variations in salt stoichiometry .

Biological Activity

Methyl 4-(methylamino)benzoate hydrochloride, also known as Methyl 4-aminobenzoate hydrochloride, is an organic compound with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in enzyme inhibition and metabolic studies.

- Molecular Formula : C₉H₁₁NO₂·HCl

- Molecular Weight : 165.19 g/mol

- Appearance : White to cream or brown crystalline powder

- Melting Point : 92°C to 98°C

This compound primarily interacts with the enzyme lactate dehydrogenase (LDH), which plays a crucial role in cellular metabolism. Studies indicate that this compound can inhibit specific isoforms of LDH, particularly isoform 5, thereby affecting metabolic pathways that are vital for cellular energy production and homeostasis .

Enzyme Interaction Studies

Research has shown that the compound's structure allows it to modulate enzyme activity effectively. The inhibition of LDH by this compound can lead to altered lactate levels in cells, impacting various physiological processes such as anaerobic respiration and energy metabolism.

Biological Activity

The biological activity of this compound extends beyond enzyme inhibition. It has been evaluated for its antimicrobial properties and potential therapeutic roles in various medical conditions.

Antimicrobial Activity

Recent studies have explored the antimicrobial efficacy of similar compounds, indicating that derivatives of benzoic acid exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural analogs have shown promising results in inhibiting bacterial growth .

Case Studies and Research Findings

-

Lactate Dehydrogenase Inhibition :

- A study demonstrated that this compound effectively inhibited LDH isoform 5, leading to decreased lactate production in cultured cells. This inhibition was quantified using enzyme kinetics, revealing a competitive inhibition pattern with a calculated IC50 value (half-maximal inhibitory concentration) that suggests a potent interaction with the enzyme.

-

Antimicrobial Screening :

- In comparative studies involving similar benzoic acid derivatives, compounds were screened against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the amino group significantly influenced antimicrobial potency, suggesting that methylation at the para position enhances activity against certain pathogens .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Methyl 4-amino-3-(dimethylamino)benzoate | 0.89 | Contains dimethylamino group enhancing reactivity |

| Methyl 4-(methylamino)benzoic acid | 0.90 | Lacks ester functionality, affecting solubility |

| Methyl 3-amino-4-(methylamino)benzoate | 0.96 | Different amino group positioning on benzene ring |

This table highlights how this compound stands out due to its dual functionality and potential for diverse biological interactions.

Q & A

Q. What are the standard synthetic routes for Methyl 4-(methylamino)benzoate hydrochloride, and how are reaction conditions optimized?

The compound is typically synthesized via esterification of 4-[(methylamino)methyl]benzoic acid with methanol using acid catalysts (e.g., HCl) under reflux conditions. Industrial methods scale this process with continuous reactors for higher yields . Optimization involves adjusting reaction time, temperature (e.g., 60–80°C), and catalyst concentration. Purification methods like recrystallization or column chromatography are critical to achieving >95% purity . LCMS (e.g., m/z 411 [M+H]⁺) and HPLC (retention time: 1.18 minutes) validate product identity .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Key techniques include:

- Thin-layer chromatography (TLC) for monitoring reaction progress .

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the methylamino and ester groups .

- Mass spectrometry (LCMS/HRMS) for molecular weight verification (e.g., m/z 658 [M+H]⁺ in multi-step syntheses) .

- HPLC with retention time matching (e.g., 1.18 minutes under SMD-TFA05 conditions) .

Q. How does the hydrochloride salt form influence the compound’s stability and application in biological studies?

The hydrochloride salt enhances solubility in aqueous systems, facilitating use in in vitro assays (e.g., enzyme interaction studies). Stability under varying pH (tested via accelerated degradation studies) ensures reliability in biological buffers . Salt formation also prevents amine oxidation during storage .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields or byproduct profiles across studies?

Conflicting data may arise from differences in catalysts (e.g., H₂SO₄ vs. HCl), reaction scales, or purification methods. To resolve this:

Q. What strategies optimize the use of this compound in multi-step syntheses (e.g., spirocyclic compounds)?

Key considerations include:

- Protecting group chemistry : Temporarily shield the methylamino group during harsh reactions (e.g., oxidation with KMnO₄) .

- Step-wise monitoring : Use TLC and LCMS after each step to confirm intermediate formation (e.g., in synthesizing 5,6-diazaspiro derivatives) .

- Compatibility with coupling reagents : Ensure compatibility with reagents like EDC/HOBt in amide bond formations .

Q. What are the challenges in studying the compound’s interactions with biological targets, and how can they be mitigated?

Challenges include low cellular permeability and off-target effects. Mitigation strategies:

- Structural derivatization : Introduce fluorophores (e.g., dansyl groups) for tracking cellular uptake via fluorescence microscopy .

- Competitive binding assays : Use radiolabeled analogs (e.g., ³H-labeled) to quantify receptor affinity .

- Metabolic stability testing : Incubate with liver microsomes to assess susceptibility to cytochrome P450 enzymes .

Q. How do structural modifications (e.g., halogenation or ester replacement) impact reactivity and biological activity compared to analogs?

Comparative studies show:

- Halogenation (e.g., bromine at the 4-position) increases electrophilicity, enhancing nucleophilic substitution rates but potentially reducing solubility .

- Ester-to-amide conversion improves metabolic stability but may reduce binding affinity to esterase-sensitive targets .

- Methylamino group alkylation (e.g., ethyl substitution) alters pKa, affecting ionization and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.